molecular formula C22H18ClNO3 B4010121 2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4010121
M. Wt: 379.8 g/mol
InChI Key: RRMHTYPNRHAZIT-UHFFFAOYSA-N
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Description

2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound’s structure includes a hexahydro-1H-4,7-methanoisoindole core, which is a bicyclic system, and a phenylcarbonyl group substituted with a chlorine atom.

Preparation Methods

The synthesis of 2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the hexahydro-1H-4,7-methanoisoindole core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the phenylcarbonyl group: This step may involve Friedel-Crafts acylation using a phenylcarbonyl chloride in the presence of a Lewis acid catalyst.

    Chlorination: The final step involves the selective chlorination of the aromatic ring using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or ammonia.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with enzymes or receptors, modulating their activity. The chlorine atom may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar compounds include other benzophenones and their derivatives. Compared to these, 2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its bicyclic core and specific substitution pattern. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c23-15-8-9-17(16(11-15)20(25)12-4-2-1-3-5-12)24-21(26)18-13-6-7-14(10-13)19(18)22(24)27/h1-5,8-9,11,13-14,18-19H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMHTYPNRHAZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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